3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde
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Overview
Description
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of benzyloxy, dibromo, and fluorine substituents on a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde typically involves multiple steps:
Fluorination: The fluorine atom at the 2 position can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzoic acid.
Reduction: 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the benzyloxy group can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-2-fluorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxy)-4,6-dibromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-2-fluorobenzaldehyde is unique due to the combination of benzyloxy, dibromo, and fluorine substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H9Br2FO2 |
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Molecular Weight |
388.03 g/mol |
IUPAC Name |
4,6-dibromo-2-fluoro-3-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H9Br2FO2/c15-11-6-12(16)14(13(17)10(11)7-18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
DABKAEMLFPEOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)C=O)Br)Br |
Origin of Product |
United States |
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